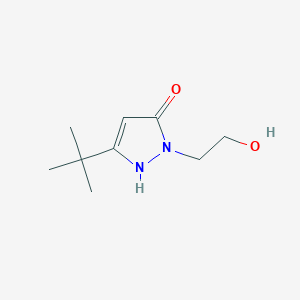
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
Descripción general
Descripción
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a chemical compound that features a pyrazole ring substituted with a tert-butyl group and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol typically involves the reaction of tert-butyl hydrazine with an appropriate β-keto ester or β-diketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the pyrazole ring. The hydroxyethyl group can be introduced through subsequent reactions involving ethylene oxide or ethylene glycol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl and hydroxyethyl groups in a controlled manner, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(tert-butyl)-1-(2-oxoethyl)-1H-pyrazol-5-ol.
Reduction: Formation of 3-(tert-butyl)-1-(2-hydroxyethyl)-1,2-dihydropyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-butyl)-1H-pyrazol-5-ol
- 3-(tert-butyl)-1-(2-methoxyethyl)-1H-pyrazol-5-ol
- 3-(tert-butyl)-1-(2-aminoethyl)-1H-pyrazol-5-ol
Uniqueness
3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is unique due to the presence of both the hydroxyethyl and tert-butyl groups, which confer distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and potential for hydrogen bonding, while the tert-butyl group provides steric protection and influences its reactivity .
Propiedades
IUPAC Name |
5-tert-butyl-2-(2-hydroxyethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)7-6-8(13)11(10-7)4-5-12/h6,10,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQMQWCCQUAXQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


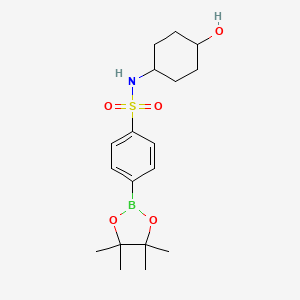
![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)

![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
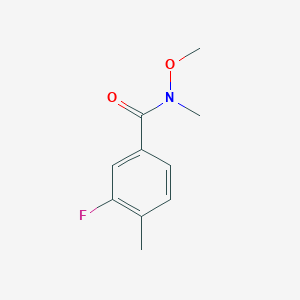
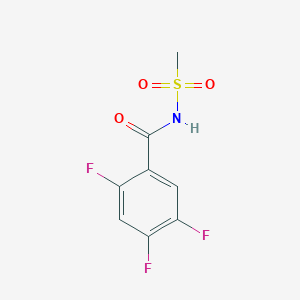
![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)

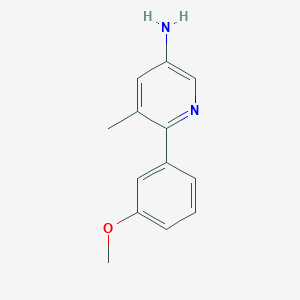
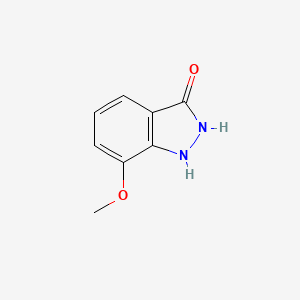
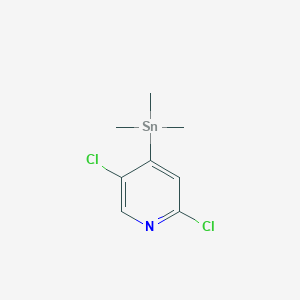
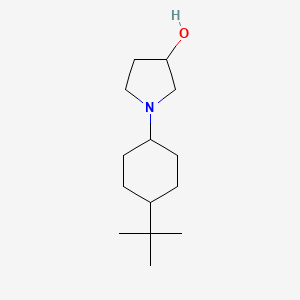
![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)
